[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](PIPERIDINO)METHANONE
Overview
Description
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a difluoromethyl group, a methylphenyl group, and a piperidino group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluoromethyl and methylphenyl groups are then introduced via substitution reactions, followed by the attachment of the piperidino group through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and piperidino groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
- 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE
- 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-13-5-7-14(8-6-13)16-11-17(18(21)22)26-19(24-16)15(12-23-26)20(27)25-9-3-2-4-10-25/h5-8,11-12,18H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUJHFDGSJHGRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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